2,4-dichloro-N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide
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Overview
Description
2,4-dichloro-N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide is a complex organic compound that belongs to the class of thienopyrazoles. This compound is characterized by its unique structure, which includes a benzamide moiety substituted with dichloro and chlorophenyl groups, as well as a thieno[3,4-c]pyrazole ring system. The presence of these functional groups and ring systems imparts specific chemical and biological properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
The synthesis of 2,4-dichloro-N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 3,5-dichlorobenzoyl chloride with 3-chloroaniline in the presence of a base such as triethylamine to form the corresponding benzamide intermediate. This intermediate is then subjected to cyclization with a thieno[3,4-c]pyrazole precursor under acidic or basic conditions to yield the final product .
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, solvent, and catalyst selection, to achieve higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
2,4-dichloro-N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines, thiols, or alkoxides. Common reagents for these reactions include sodium methoxide, sodium ethoxide, and various amines.
Cyclization: The thieno[3,4-c]pyrazole ring system can participate in cyclization reactions, forming additional ring structures or fused ring systems.
The major products formed from these reactions depend on the specific reagents and conditions used, as well as the functional groups present in the starting material.
Scientific Research Applications
2,4-dichloro-N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties. Researchers investigate its interactions with biological targets and its effects on cellular processes.
Medicine: The compound is explored for its potential therapeutic applications, including its use as a lead compound for drug development. Its ability to modulate specific biological pathways makes it a candidate for the treatment of various diseases.
Industry: In industrial applications, the compound is used as an intermediate in the synthesis of agrochemicals, pharmaceuticals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 2,4-dichloro-N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to downstream effects on cellular processes. For example, it may inhibit the activity of certain kinases or enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with its targets .
Comparison with Similar Compounds
2,4-dichloro-N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide can be compared with other similar compounds, such as:
2,6-dichloro-N-(4-chlorophenyl)benzamide: This compound shares structural similarities with the target compound but differs in the position of the chlorine substituents and the absence of the thieno[3,4-c]pyrazole ring system.
N-(2,4-dichlorophenyl)-2-nitrobenzamide: This compound contains a nitro group instead of the thieno[3,4-c]pyrazole ring system, leading to different chemical and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups and ring systems, which confer distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
IUPAC Name |
2,4-dichloro-N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12Cl3N3OS/c19-10-2-1-3-12(6-10)24-17(14-8-26-9-16(14)23-24)22-18(25)13-5-4-11(20)7-15(13)21/h1-7H,8-9H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKARROZAQXFGFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1)C3=CC(=CC=C3)Cl)NC(=O)C4=C(C=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12Cl3N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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